3-(2-(Benzylthio)acetamido)cyclohexyl phenylcarbamate
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Overview
Description
3-(2-(Benzylthio)acetamido)cyclohexyl phenylcarbamate is a versatile chemical compound with a unique structure that allows for diverse applications. This compound is known for its potential in scientific research, particularly in the fields of drug development and material synthesis.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibit enzymes like β-n-acetylhexosaminidases and Protein Tyrosine Phosphatase 1B (PTP1B) . These enzymes play crucial roles in various biological processes, including glycosylation and insulin signaling, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a mechanism involving nucleophilic substitution . The benzylthio group could potentially act as a leaving group, facilitating the interaction with the target enzyme.
Biochemical Pathways
Related compounds have been shown to affect pathways related to insulin signaling and glycosylation . These pathways are critical for maintaining cellular homeostasis and disruptions can lead to diseases such as diabetes and cancer.
Pharmacokinetics
For instance, the benzylthio group could potentially increase lipophilicity, enhancing absorption and distribution .
Result of Action
Based on the potential targets, it could potentially modulate insulin signaling and glycosylation processes, impacting cellular metabolism and protein function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the rate of nucleophilic substitution reactions can be influenced by the solvent and temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Benzylthio)acetamido)cyclohexyl phenylcarbamate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of benzylthioacetamide, which is then reacted with cyclohexyl phenylcarbamate under specific conditions to yield the final product. The reaction conditions may include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve efficient and cost-effective production. The process may also involve purification steps, such as crystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Benzylthio)acetamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, reduction may produce thiols or amines, and substitution reactions may result in various substituted derivatives of the original compound .
Scientific Research Applications
3-(2-(Benzylthio)acetamido)cyclohexyl phenylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-(Benzylthio)acetamido)cyclohexyl phenylcarbamate include other benzylthioacetamide derivatives and cyclohexyl phenylcarbamates. These compounds share structural similarities but may differ in their specific functional groups or substituents.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[3-[(2-benzylsulfanylacetyl)amino]cyclohexyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c25-21(16-28-15-17-8-3-1-4-9-17)23-19-12-7-13-20(14-19)27-22(26)24-18-10-5-2-6-11-18/h1-6,8-11,19-20H,7,12-16H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGYVFSGJHTHRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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